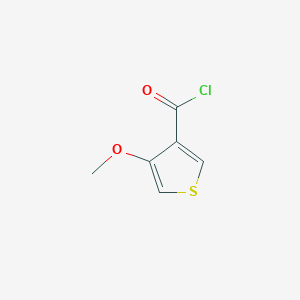

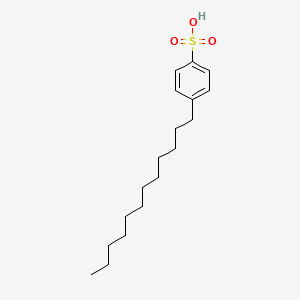

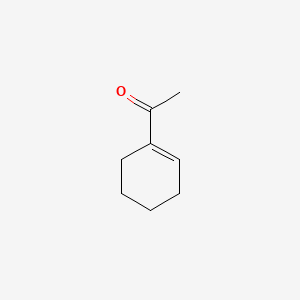

![molecular formula C9H12N2O B1328961 7-Hydroxy-2,3,4,5-tétrahydro-1H-benzo[e][1,4]diazépine CAS No. 886366-76-3](/img/structure/B1328961.png)

7-Hydroxy-2,3,4,5-tétrahydro-1H-benzo[e][1,4]diazépine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound has a unique structure that includes a benzene ring fused with a diazepine ring, making it a subject of interest in various scientific research fields.

Applications De Recherche Scientifique

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter receptors.

Medicine: Investigated for its anxiolytic and hypnotic properties.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates

Mécanisme D'action

Target of Action

It is known that benzodiazepines, a class of compounds to which this molecule belongs, typically interact with gamma-aminobutyric acid (gaba) receptors in the central nervous system .

Biochemical Pathways

Benzodiazepines, including potentially 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol, affect the GABAergic pathway. They bind to the GABA-A receptor, increasing the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Pharmacokinetics

Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Benzodiazepines typically result in decreased anxiety, sedation, relaxation of muscles, and anticonvulsant activity .

Action Environment

The action environment of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is likely to be influenced by factors such as the individual’s metabolic rate, liver function, age, and concurrent medications, which can affect the metabolism and excretion of benzodiazepines . Environmental factors such as temperature and pH could potentially influence the stability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol typically involves the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones. This reaction leads to the formation of the diazepine ring. The reduction of these compounds with lithium aluminium hydride affords the corresponding saturated heterocycles .

Industrial Production Methods

Industrial production methods for benzodiazepines, including 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol, often utilize continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound. The process involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can convert the diazepine ring to its saturated form using reducing agents like lithium aluminium hydride.

Substitution: Substitution reactions can occur at different positions on the benzene ring, often using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminium hydride, sodium borohydride.

Halogenating Agents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the substituents added.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic properties.

Oxazepam: Known for its use in treating anxiety and insomnia.

Lorazepam: Widely used for its sedative and anxiolytic effects.

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is unique due to its specific structural configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its hydroxyl group at the 7-position can influence its binding affinity and metabolic stability .

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-1-2-9-7(5-8)6-10-3-4-11-9/h1-2,5,10-12H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCOQDSDCFYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649681 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-76-3 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

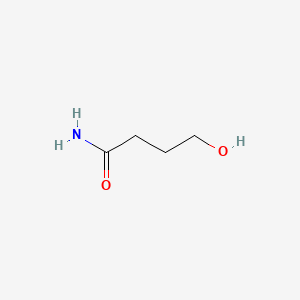

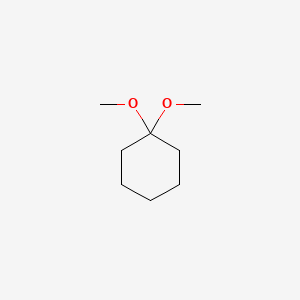

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

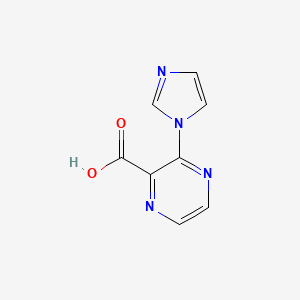

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)